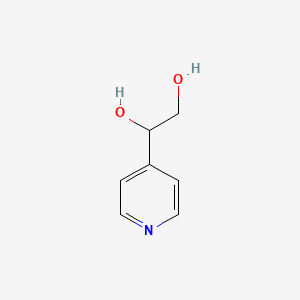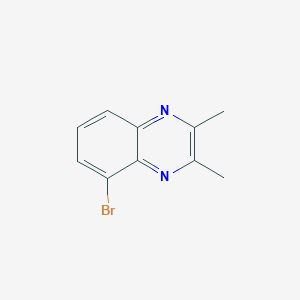![molecular formula C4H8S4Si B3246177 1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane CAS No. 176-54-5](/img/structure/B3246177.png)
1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane
Vue d'ensemble
Description
1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane is an organosilicon compound with the molecular formula C₄H₈S₄Si. It is characterized by a unique spirocyclic structure, which includes silicon and sulfur atoms.
Méthodes De Préparation
The synthesis of 1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane typically involves the reaction of 1,2-ethanedithiol with silicon tetrachloride under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the spirocyclic structure . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions involving silicon and sulfur.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism by which 1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane exerts its effects involves interactions with molecular targets through its silicon and sulfur atoms. These interactions can lead to the formation of stable complexes, which can then participate in various chemical and biological processes. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane can be compared with other spirocyclic compounds containing silicon and sulfur, such as:
1,4,6,9-Tetrathiaspiro[4.4]nonane: Similar in structure but lacks the silicon atom.
1,4,6,9-Tetrathia-5-germaspiro[4.4]nonane: Contains germanium instead of silicon.
1,4,6,9-Tetrathia-5-stannaspiro[4.4]nonane: Contains tin instead of silicon.
The uniqueness of this compound lies in its silicon atom, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
IUPAC Name |
1,4,6,9-tetrathia-5-silaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S4Si/c1-2-6-9(5-1)7-3-4-8-9/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZNBXYHXQYSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[Si]2(S1)SCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90778185 | |
| Record name | 1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90778185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176-54-5 | |
| Record name | 1,4,6,9-Tetrathia-5-silaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90778185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Chloroethoxy)ethyl]trimethylsilane](/img/structure/B3246107.png)








![5-Methylthieno[3,2-b]pyridine](/img/structure/B3246174.png)



